(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic compound characterized by its complex structure, combining a pyrimidinyl ring with a triazolyl moiety. The compound's unique arrangement of nitrogen heterocycles imparts significant potential in various scientific fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrido[4,3-d]pyrimidin-6(5H)-yl scaffold: : Typically achieved via cyclization reactions starting from appropriate pyridine and diamine precursors under acidic or basic conditions.
Introduction of the triazolyl group: : Achieved through a Huisgen 1,3-dipolar cycloaddition (often called "click chemistry") between an azide and an alkyne, facilitated by copper catalysts.
Coupling of the triazolyl and pyrimidinyl moieties: : This final step often involves condensation reactions under mild conditions to yield the target compound.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Continuous flow synthesis to enhance reaction efficiency.
Catalysis optimization to reduce costs and improve reaction rates.
Robust purification methods, such as chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, altering its functional groups or the aromatic rings, often leading to derivatives with enhanced properties.
Reduction: : Reducing agents can target specific functional groups, leading to the formation of modified analogs.
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents used in mild to moderate conditions.
Substitution: : Reagents such as alkyl halides or acyl chlorides in the presence of bases like potassium carbonate are used.
Major Products Formed: The major products formed depend on the reaction conditions and reagents used, often resulting in a diverse array of functionalized derivatives that can be further explored for specific applications.
Scientific Research Applications
The compound finds utility in various scientific research areas:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a bioactive molecule, with studies focusing on its interaction with biological macromolecules.
Medicine: : Explored for therapeutic applications, including its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: : Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its heterocyclic structure allows for versatile binding modes, facilitating interactions with active sites or allosteric sites of proteins. The pathways involved may include inhibition or activation of specific biochemical processes, modulating cellular functions accordingly.
Comparison with Similar Compounds
Compared to other pyrimidinyl-triazolyl compounds, this specific structure offers unique properties due to the precise arrangement of its nitrogen atoms and functional groups. Similar compounds include:
(2-Phenyl-2H-1,2,3-triazol-4-yl)-pyrimidines
(Pyrido[2,3-d]pyrimidin-6-yl)-triazoles
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications, highlighting the unique potential of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone in various fields.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c23-16(21-7-6-14-12(10-21)8-17-11-18-14)15-9-19-22(20-15)13-4-2-1-3-5-13/h1-5,8-9,11H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPDBPMAXKBTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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